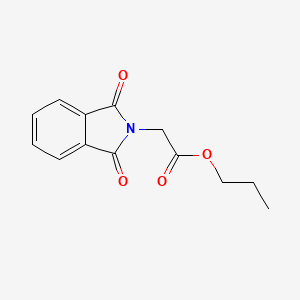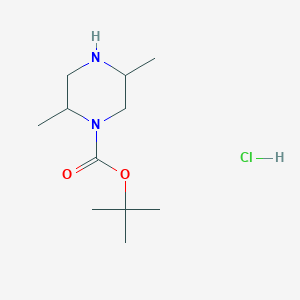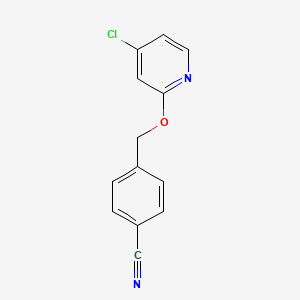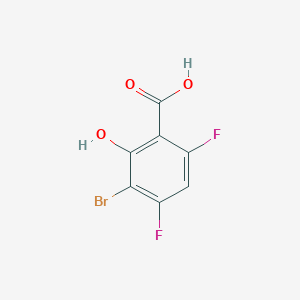
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and an acetate group attached to a tetrahydroquinoline backbone. Tetrahydroquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Carbamoyl Group: This step often involves the reaction of the tetrahydroquinoline with an isocyanate or carbamoyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted tetrahydroquinolines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.
PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.
DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.
相似化合物的比较
8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be compared with other similar compounds, such as:
Tetrahydroquinolinones: These compounds share a similar core structure but differ in their functional groups. They also exhibit biological activities, including anticancer and antimicrobial properties.
Isoquinolinones: These compounds have a rigid isoquinoline core and are known for their PI3K inhibitory activity, making them useful in cancer therapy.
2-Pyridones: These compounds are structurally related and exhibit antibacterial and antifungal activities. They are valuable in the development of antimicrobial agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
属性
CAS 编号 |
62216-17-5 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17) |
InChI 键 |
VJCNPRJMEOSJNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)

![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)





![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)
![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)

